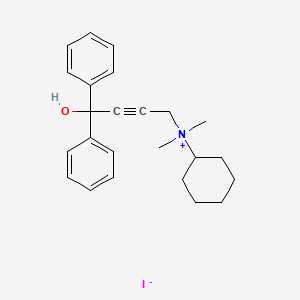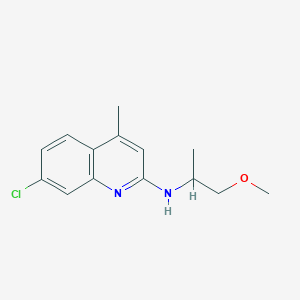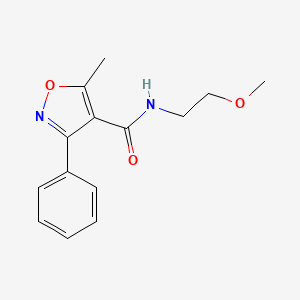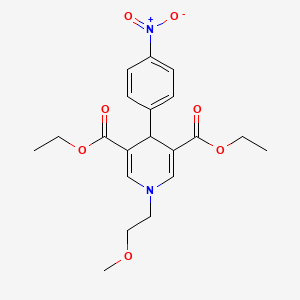
N-cyclooctyl-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2-phenoxyacetamide (C8-Phen) is a small molecule that has been used in scientific research for its potential therapeutic effects. It is a member of the phenoxyacetamide family of compounds, which have been shown to have anti-inflammatory and analgesic properties. C8-Phen has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-cyclooctyl-2-phenoxyacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-cyclooctyl-2-phenoxyacetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-cyclooctyl-2-phenoxyacetamide has also been shown to modulate the activity of various ion channels in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-cyclooctyl-2-phenoxyacetamide has been shown to have various biochemical and physiological effects in cells and animals. In vitro studies have shown that N-cyclooctyl-2-phenoxyacetamide can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-cyclooctyl-2-phenoxyacetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclooctyl-2-phenoxyacetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclooctyl-2-phenoxyacetamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. N-cyclooctyl-2-phenoxyacetamide is also relatively easy to synthesize using various methods. However, one limitation of using N-cyclooctyl-2-phenoxyacetamide in lab experiments is its limited availability and high cost compared to other compounds with similar properties.
Orientations Futures
There are several potential future directions for research on N-cyclooctyl-2-phenoxyacetamide. One area of interest is the development of more potent and selective analogs of N-cyclooctyl-2-phenoxyacetamide that can be used in the treatment of various diseases. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-cyclooctyl-2-phenoxyacetamide. Additionally, further studies are needed to determine the safety and efficacy of N-cyclooctyl-2-phenoxyacetamide in humans, which may lead to its development as a therapeutic agent.
Méthodes De Synthèse
N-cyclooctyl-2-phenoxyacetamide can be synthesized using a variety of methods, including the reaction of phenoxyacetic acid with cyclooctanone in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of phenoxyacetyl chloride with cyclooctylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-cyclooctyl-2-phenoxyacetamide has been studied extensively for its potential therapeutic effects in various fields such as neuroscience, immunology, and oncology. In neuroscience, N-cyclooctyl-2-phenoxyacetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-cyclooctyl-2-phenoxyacetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In oncology, N-cyclooctyl-2-phenoxyacetamide has been shown to have anticancer effects and may be useful in the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-cyclooctyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-16(13-19-15-11-7-4-8-12-15)17-14-9-5-2-1-3-6-10-14/h4,7-8,11-12,14H,1-3,5-6,9-10,13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCZBNIIRNVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723374 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoro-2-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5103136.png)
![6,9,12,20,23,28-hexaoxa-1,3,15,17-tetraazabicyclo[15.8.5]triacontane-2,16-dithione](/img/structure/B5103146.png)


![4-{3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5103162.png)
![N,4-dimethyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5103164.png)

![4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5103197.png)
![4,4'-[(3-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103200.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5103207.png)


![2-(4-methylphenyl)-4-[4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5103222.png)
